molecular formula C20H21N3O5 B2497327 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-11-6

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2497327
CAS No.: 1021127-11-6
M. Wt: 383.404
InChI Key: RROYPENUDORTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the furan-2-carbonyl and phenoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione

Uniqueness

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its combination of a furan ring, phenoxyethyl group, and triazaspirodecane core

Properties

IUPAC Name

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-17(16-7-4-13-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-14-27-15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROYPENUDORTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.